Methyl 2-(3-methyl-2-thenoyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-(3-methylthiophene-2-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9-7-8-18-13(9)12(15)10-5-3-4-6-11(10)14(16)17-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCGZWAGDYHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-2-thenoyl)benzoate typically involves the esterification of 2-(3-methyl-2-thenoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(3-methyl-2-thenoyl)benzoic acid+methanolacid catalystMethyl 2-(3-methyl-2-thenoyl)benzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyl-2-thenoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thenoyl group to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thenoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(3-methyl-2-thenoyl)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2-thenoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thenoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility | Stability Notes | References |
|---|---|---|---|---|
| C1 (Quinoline-piperazine derivative) | 160–165 | Low in H₂O; soluble in DCM | Stable under inert atmosphere | |
| Methyl o-benzoyl benzoate | Not reported | Soluble in organic solvents | Hydrolytically stable | |
| 4b (Ureido derivative) | Not reported | DMSO-soluble | Sensitive to strong acids | |
| Metsulfuron methyl ester | 158–163 | Low aqueous solubility | Photodegradable |
Property Trends :
- Solubility: Quinoline and piperazine groups (C1) reduce aqueous solubility compared to simpler esters like Methyl o-benzoyl benzoate .
- Stability: Sulfonylurea-based compounds (e.g., metsulfuron) exhibit photodegradation, whereas ortho-substituted benzoates (e.g., Methyl 2-(3-methyl-2-thenoyl)benzoate) may show enhanced thermal stability due to steric protection of the ester group .
Biological Activity
Methyl 2-(3-methyl-2-thenoyl)benzoate is an organic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 220.22 g/mol. The compound features a benzoate structure with a methyl and a thenoyl group, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, which may include enzymes and receptors involved in metabolic pathways. The presence of the thenoyl moiety enhances its lipophilicity, potentially improving its cellular uptake and bioactivity.
Biological Activities
-
Antioxidant Activity :
- This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial effects against various bacteria and fungi. Its effectiveness is measured using minimum inhibitory concentration (MIC) assays.
-
Cytotoxicity :
- Research involving cell lines has shown that this compound can induce cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy. The mechanisms involved may include apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant scavenging activity observed |
| Antimicrobial | MIC Assay | Effective against E. coli and S. aureus |
| Cytotoxicity | MTT Assay on HeLa Cells | Induced apoptosis at concentrations >20 µM |
Case Study: Anticancer Potential
A study investigated the effect of this compound on human cervical cancer cells (HeLa). The results indicated that the compound significantly reduced cell viability after 48 hours of treatment, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
